methyl 1-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-indazole-3-carboxylate
Overview
Description
Methyl 1-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-indazole-3-carboxylate is a complex organic compound featuring a triazine ring fused with an indazole structure. This compound is notable for its versatility in scientific research, offering unique chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-indazole-3-carboxylate often involves a multi-step process. Starting from easily accessible precursors, the process typically involves:
Formation of the Triazine Ring: : Starting with cyanuric chloride as a precursor, the triazine ring is typically formed by sequential substitution reactions with amines. The addition of 4-amino and 6-(dimethylamino) groups to the 1,3,5-triazine nucleus is critical.
Synthesis of Indazole Derivative: : The indazole moiety can be synthesized through various routes, often involving cyclization reactions of hydrazones or nitroaromatic compounds.
Coupling of Triazine and Indazole Units: : The key step involves coupling the triazine unit with the indazole derivative under controlled conditions to form the desired compound.
Esterification: : The final step often involves esterifying the carboxyl group to produce the methyl ester derivative.
Industrial Production Methods
Industrial-scale production leverages similar synthetic routes but optimizes reaction conditions for scalability and efficiency. This includes:
Use of continuous flow reactors for improved control over reaction kinetics.
Catalysis to enhance reaction rates and yields.
Implementation of automated synthesis machines to maintain consistency and reduce manual errors.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-indazole-3-carboxylate can undergo several types of reactions, including:
Oxidation: : Introduction of oxidizing agents can convert the compound into various oxidized products.
Reduction: : Use of reducing agents can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: : The amino groups on the triazine ring can be substituted under specific conditions to introduce new functionalities.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions vary but often include derivatives with altered functional groups that enhance or modify biological activity.
Scientific Research Applications
Methyl 1-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-indazole-3-carboxylate is pivotal in multiple research domains:
Chemistry: : As a building block in organic synthesis and complex molecule assembly.
Biology: : For studying enzyme interactions and as a potential probe in cellular assays.
Medicine: : Investigated for its potential therapeutic effects, particularly in cancer research due to its structural components.
Industry: : Utilized in the development of novel materials and compounds with specific properties.
Mechanism of Action
The compound’s mechanism of action is deeply rooted in its ability to interact with various molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA segments.
Pathways Involved: : Signal transduction pathways, enzyme inhibition, and gene expression modulation.
Comparison with Similar Compounds
Compared to other triazine or indazole derivatives, methyl 1-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-indazole-3-carboxylate stands out due to its specific functional groups and resultant biological activity.
Similar Compounds
1H-indazole-3-carboxylate derivatives: : Share structural similarities but differ in their substituents, leading to varied biological effects.
Triazine compounds: : Similar core structure but lack the indazole ring, affecting their reactivity and applications.
Dimethylamino-triazine derivatives: : Close functional analogs with slight variations in substituents, offering different interaction profiles with biological targets.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research, enabling advancements across multiple disciplines.
Properties
IUPAC Name |
methyl 1-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-21(2)15-18-11(17-14(16)19-15)8-22-10-7-5-4-6-9(10)12(20-22)13(23)24-3/h4-7H,8H2,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXMSMDIGCWRDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3C(=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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